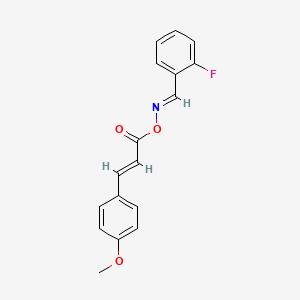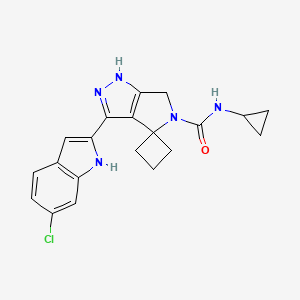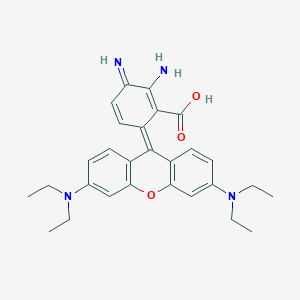
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is a complex organic compound belonging to the family of xanthenes. Xanthenes are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined by a pyran ring . This compound is known for its vibrant color and is often used as a dye in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate typically involves the thionation of 3’,6’-bis(diethylamino)-3H-spiro[isobenzofuran-1,9’-xanthene]-3-one using Lawesson’s reagent . The reaction conditions include the use of an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining stringent quality control measures to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Applications De Recherche Scientifique
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a dye and a fluorescent marker in various chemical analyses.
Biology: Employed in staining biological specimens to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of colored materials and as a tracer in various industrial processes
Mécanisme D'action
The mechanism of action of 2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s xanthene moiety allows it to absorb and emit light, making it useful as a fluorescent marker. In biological systems, it may interact with cellular components, leading to changes in fluorescence that can be detected and analyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye in various applications.
Eosin: A xanthene dye used in histology for staining tissues.
Uniqueness
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is unique due to its specific chemical structure, which imparts distinct fluorescent properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C28H32N4O3 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
2-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)35-24-16-18(32(7-3)8-4)10-12-20(24)25(19)21-13-14-22(29)27(30)26(21)28(33)34/h9-16,29H,5-8,30H2,1-4H3,(H,33,34) |
Clé InChI |
ZTVJSUZHUIJCBF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=N)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


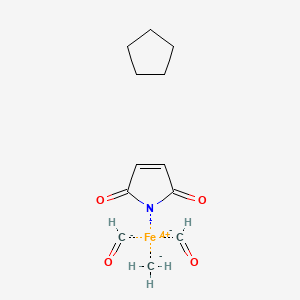
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
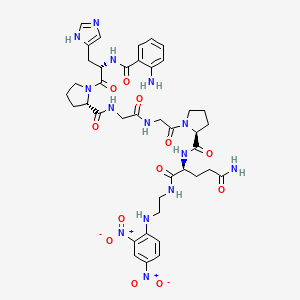
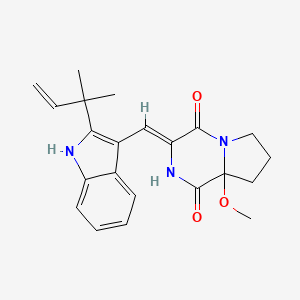
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
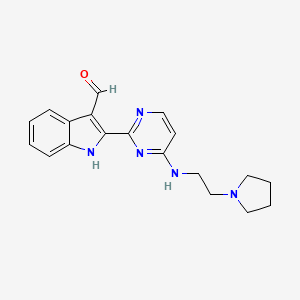
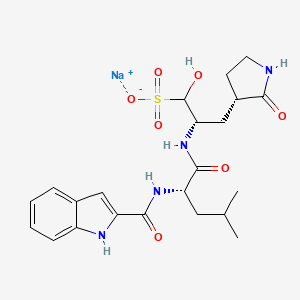
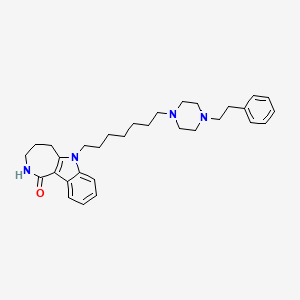
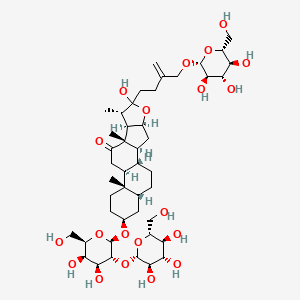
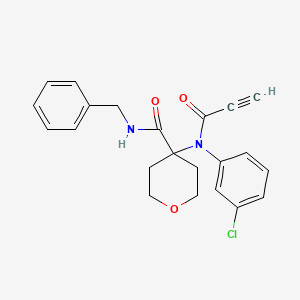
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)

